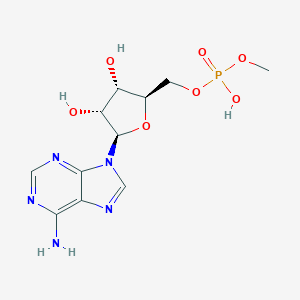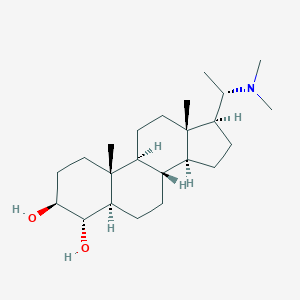
Ethanol-1-13C
Übersicht
Beschreibung
Ethanol-1-13C, also known as Ethyl alcohol-1-13C, is a variant of ethanol where the carbon atom in the ethyl group is the Carbon-13 isotope . It has a molecular formula of C2H6O and a molecular weight of 47.061 g/mol . It is used in various applications including as a tool for authentication of ethanol-containing beverages .
Synthesis Analysis
Ethanol-1-13C can be produced through a process known as 13C metabolic flux analysis (13C-MFA). This process involves growing microbes in two or more parallel cultures with 13C-labeled glucose tracers. The fluxes are then estimated using software for 13C-MFA .
Molecular Structure Analysis
The molecular structure of Ethanol-1-13C consists of a pair of carbon atoms with an alkyl group coupled with an -OH functional group. The -OH group makes it chemically an alcohol . The InChI string for Ethanol-1-13C is InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 .
Physical And Chemical Properties Analysis
Ethanol-1-13C is a liquid with a density of 0.890 g/mL at 25 °C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Authentication of Ethanol-Containing Beverages
Ethanol-1-13C is used in the authentication of ethanol-containing beverages . The irm-13C NMR is a performant tool to study the 13C intramolecular distribution in ethanol and is an efficient way to assess the position-specific isotope compositions in the parent carbohydrates (glucose, fructose, or sucrose) . This method is routinely used for the authentication of fruit-based products and other products containing sugars .
Detection of Added Sugar
Irm-13C NMR is a powerful tool for detection of all sources of added sugar, including the previously undetectable cane and maize sources, readily available in pineapple- and tequila-producing countries .
Tracing Growing Conditions of Vines
A correlation was shown between vine water status and the intramolecular 13C distribution. Therefore, irm-13C NMR can be applied for retracing growing conditions of the vines which produced a given wine, even many years after the grapes’ harvest .
Prevention of Frauds in Alcoholic Beverages
Ethanol is the main organic molecule of many alcoholic beverages: wines, liquors, beers, brandies, rums, etc. Because of the large volume produced, these products have a very important impact on the economy as agricultural production, process equipment, trades, etc. as well on health charges . The quality and rareness of some products may lead to high selling prices. The consumer who is willing to pay a high cost expects genuine commodities. To prevent frauds, analytical methods are then required .
Identification of Falsifications
As the main molecule, ethanol is the target of the falsifications that include origin of the plant species, geographical origin of the plant, and addition of synthetic ethanol (i.e., from petroleum, as raw material) . It should be emphasized that these frauds can be found also for ethanol fuel, for which biofuel additive for gasoline has a specific tax in many countries .
Isotope Contents of a Molecule Reflect its History
Isotope contents of a molecule reflect its history because of the occurrence of isotope effects that leads to the selection of one isotope (light or heavy) in preference to the other one (heavy or light). Isotope fractionation can be associated to the source of the raw material, i.e., origin of the sugars, the process used, e.g., the fermentation and the purification step as the distillation .
Safety and Hazards
Zukünftige Richtungen
Relevant Papers
There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including Ethanol-1-13C, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .
Wirkmechanismus
Target of Action
Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.
Mode of Action
Ethanol-1-13C alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .
Biochemical Pathways
Ethanol-1-13C is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .
Pharmacokinetics
The pharmacokinetics of Ethanol-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .
Result of Action
The action of Ethanol-1-13C at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
The action, efficacy, and stability of Ethanol-1-13C can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .
Eigenschaften
IUPAC Name |
(113C)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480248 | |
| Record name | Ethanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol-1-13C | |
CAS RN |
14742-23-5 | |
| Record name | Ethanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14742-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)



